{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a combination of piperidine and piperazine rings, substituted with chlorophenyl, methanesulfonyl, and fluorophenyl groups
Preparation Methods
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized and functionalized with a carbonyl group.
Introduction of the methanesulfonyl group: The intermediate is reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Coupling with the piperazine ring: The functionalized piperidine is then coupled with a piperazine ring that has been substituted with a fluorophenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a physiological response. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with similar compounds, such as:
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: This compound has a similar structure but with a dimethylphenyl group instead of a fluorophenyl group.
1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(3-FLUOROPHENYL)PIPERAZINE: This compound features a fluorophenyl group at a different position on the piperazine ring.
The uniqueness of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C23H27ClFN3O3S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27ClFN3O3S/c24-20-6-2-1-5-19(20)17-32(30,31)28-11-9-18(10-12-28)23(29)27-15-13-26(14-16-27)22-8-4-3-7-21(22)25/h1-8,18H,9-17H2 |
InChI Key |
NDOYRRWHQFSTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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